Home > Products > Screening Compounds P21591 > 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide - 890883-18-8

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Catalog Number: EVT-2806586
CAS Number: 890883-18-8
Molecular Formula: C17H17FN6O
Molecular Weight: 340.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidine derivatives constitute a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. [, , ] These compounds are recognized as structural analogs of purines, a class of naturally occurring compounds with crucial roles in biological systems. [] Research has demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer, [, , , ] antiviral, [, ] anti-inflammatory, [] and radioprotective agents. []

Synthesis Analysis
  • Cyclocondensation Reactions: This approach often involves reacting 5-amino-1H-pyrazole-4-carboxamide derivatives with various electrophiles such as orthoesters, [, ] acid chlorides, [] or hydrazonoyl chlorides. []
  • Ring Closure Reactions: These reactions often employ appropriately substituted pyrazole derivatives containing functionalities like thiourea, [, ] carboxamide, [] or hydrazine [] moieties that can undergo intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
  • Substitution Reactions: Once the core pyrazolo[3,4-d]pyrimidine scaffold is constructed, further structural diversification can be achieved through various substitution reactions. These reactions typically target reactive sites on the pyrazole or pyrimidine rings, allowing for the introduction of diverse substituents. [, , , ]
Molecular Structure Analysis

The core structure of pyrazolo[3,4-d]pyrimidine comprises a fused pyrazole and pyrimidine ring system. The presence of multiple nitrogen atoms and the potential for diverse substitutions on the pyrazole and pyrimidine rings contribute to the structural versatility and, consequently, the broad spectrum of biological activities observed in this class of compounds. [, , , ] X-ray crystallography studies have provided valuable insights into the three-dimensional structures of various pyrazolo[3,4-d]pyrimidine derivatives, revealing key structural features that influence their interactions with biological targets. [, , , , ] These studies often highlight the role of hydrogen bonding, [, ] π-π stacking interactions, [, , ] and other non-covalent interactions in influencing the molecular conformation and packing arrangements of these compounds.

Mechanism of Action
  • Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including those involved in cell signaling pathways critical for cancer cell proliferation and survival. [, , , , , ]
  • Receptor Antagonism/Agonism: Some pyrazolo[3,4-d]pyrimidine derivatives can act as antagonists or agonists of specific receptors involved in various physiological processes. [] By modulating the activity of these receptors, these compounds can exert their therapeutic effects.
  • Enzyme Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the activity of specific enzymes involved in crucial metabolic pathways. [, ] This inhibition can disrupt these pathways, leading to desired therapeutic outcomes.
Physical and Chemical Properties Analysis

The physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary significantly depending on the nature and position of substituents on the pyrazole and pyrimidine rings. [, , ] These properties influence factors like solubility, lipophilicity, and metabolic stability, ultimately impacting their pharmacokinetic behavior.

Applications
  • Anticancer Agents: A significant body of research has focused on exploring the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. [, , , , , , ] These compounds have shown promising activity against various cancer cell lines, including those derived from breast cancer, [, , ] leukemia, [, , ] and lung cancer. [, ]
  • Antiviral Agents: Research has also investigated pyrazolo[3,4-d]pyrimidine derivatives as potential antiviral agents. [, ] Some of these compounds have demonstrated inhibitory activity against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). []
  • Anti-inflammatory Agents: Studies have explored the anti-inflammatory properties of certain pyrazolo[3,4-d]pyrimidine derivatives. [] These compounds may act by inhibiting key inflammatory mediators or modulating signaling pathways involved in the inflammatory response.
  • Radioprotective Agents: Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can exhibit radioprotective effects. [] These compounds may act by scavenging free radicals generated by ionizing radiation, thereby mitigating radiation-induced damage.

Ibrutinib (PCI-32765)

    Compound Description: Ibrutinib (PCI-32765) is a clinically approved drug primarily known for its potent and selective inhibition of Bruton's tyrosine kinase (BTK) []. It is used for treating various malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. Interestingly, ibrutinib also exhibits moderate inhibitory activity against FLT3 kinase, particularly in FLT3-ITD-positive acute myeloid leukemia (AML) cells [, ]. This dual activity has sparked interest in exploring ibrutinib as a starting point for developing novel FLT3 inhibitors.

    Relevance: While the specific structure of 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is not mentioned in the provided papers, the research emphasizes the significance of the pyrazolo[3,4-d]pyrimidine core as a scaffold for developing kinase inhibitors, particularly for FLT3 [, ]. Ibrutinib, sharing this core structure with the compound , serves as a crucial reference point. Understanding the structural modifications made to ibrutinib to enhance FLT3 inhibitory activity while minimizing BTK activity provides valuable insights for developing related compounds like 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide as potential anticancer agents.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

    Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) is a potent and selective PI3Kδ inhibitor []. It was discovered through a fragment-hybrid approach, aiming to develop a treatment for chronic obstructive pulmonary disease (COPD). This compound demonstrates high selectivity for PI3Kδ over other class I PI3Ks and exhibits favorable pharmacokinetic properties for inhaled delivery.

    Relevance: Both (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one and 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide belong to the pyrazolo[3,4-d]pyrimidine class of compounds []. This structural motif is known to interact with the ATP-binding site of various kinases, including PI3Kδ and potentially other targets relevant to 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide. The presence of different substituents on the pyrazolo[3,4-d]pyrimidine core highlights the versatility of this scaffold and its potential to target specific kinases.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) is a highly potent type II FLT3 kinase inhibitor specifically designed to overcome resistance in FLT3-ITD-positive AML []. It exhibits strong inhibitory effects against various FLT3 mutants, effectively targets FLT3-ITD-mediated signaling pathways, and induces apoptosis in AML cells.

    Relevance: Similar to 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide, CHMFL-FLT3-213 is built upon the pyrazolo[3,4-d]pyrimidine scaffold, signifying the importance of this core structure for FLT3 kinase inhibition []. The variations in substituents attached to the core highlight the impact of structural modifications on potency and selectivity towards different FLT3 mutants. Understanding these structure-activity relationships is crucial for developing optimized FLT3 inhibitors like 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide for treating FLT3-driven cancers.

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

    Compound Description: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) is a potent, orally bioavailable FLT3 kinase inhibitor with promising activity against FLT3-ITD-positive AML []. It demonstrates good selectivity over related kinases, including BTK and c-KIT, mitigating potential off-target effects like myelosuppression. This compound effectively inhibits FLT3-ITD signaling, induces apoptosis, and shows significant in vivo efficacy against AML xenograft models.

    Relevance: Both CHMFL-FLT3-122 and 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide fall under the category of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, highlighting the significance of this scaffold in targeting FLT3 kinase []. The structural similarities, particularly the presence of a piperidine ring directly linked to the pyrazolo[3,4-d]pyrimidine core, suggest a potential shared binding mode with FLT3. Examining the specific substituents in CHMFL-FLT3-122 and their influence on its pharmacological properties provides valuable insights for optimizing the design and development of 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide as a potential therapeutic agent for FLT3-driven malignancies.

Properties

CAS Number

890883-18-8

Product Name

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

IUPAC Name

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Molecular Formula

C17H17FN6O

Molecular Weight

340.362

InChI

InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25)

InChI Key

XCZHEBYVPGRKHZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.